molecular formula C13H10N4O2 B3868106 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide CAS No. 85545-62-6

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide

Cat. No. B3868106
CAS RN: 85545-62-6
M. Wt: 254.24 g/mol
InChI Key: KPAXTYSUORHTFL-UHFFFAOYSA-N
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Description

“N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” is a chemical compound with the molecular formula C19H22N4O3S . It is also known by other names such as Acetamide, N- (2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2- [[ (tetrahydro-2-furanyl)methyl] (2-thienylmethyl)amino]- [ACD/Index Name] in different languages .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” is based on structures generated from information available in databases . The exact structure might not be displayed if the substance is not well-defined, its identity is not claimed confidential, and there is sufficient information available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” include a molecular weight of 386.468 Da and a monoisotopic mass of 386.141266 Da . It’s also worth noting that it has a predicted density of 1.461±0.06 g/cm3, a melting point of 360 °C, and a predicted boiling point of 401.0±38.0 °C .

properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12(8-2-1-5-14-7-8)15-9-3-4-10-11(6-9)17-13(19)16-10/h1-7H,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAXTYSUORHTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172677
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-pyridinecarboxamide

CAS RN

85545-62-6
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85545-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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